
2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid is a cyclopropene derivative known for its unique structural features and reactivity. This compound is characterized by a cyclopropene ring substituted with methyl and diphenyl groups, making it a valuable building block in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid typically involves the reaction of 1,2-diphenylcycloprop-2-ene-1-carboxylic acid with methylating agents. One common method includes the use of methyl lithium (MeLi) and N-methylmorpholine-N-oxide (NMO) in tetrahydrofuran (THF) as a solvent. The reaction is carried out at low temperatures, around -78°C, followed by gradual warming to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as maintaining reaction conditions and using efficient purification techniques, are applicable. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclopropene ring into more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the cyclopropene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce cyclopropane derivatives.
Scientific Research Applications
2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid involves its reactivity towards various chemical reagents. The cyclopropene ring’s strained structure makes it highly reactive, allowing it to participate in ring-opening reactions, cycloadditions, and other transformations. The molecular targets and pathways depend on the specific application and the nature of the chemical reactions involved .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2,3-diphenyl-1-cycloprop-2-enecarboxylic acid ethyl ester: This compound shares a similar cyclopropene structure but with different substituents.
Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: Another cyclopropane derivative with distinct substituents.
Uniqueness
2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its methyl and diphenyl groups influence its chemical behavior, making it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
824425-11-8 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C17H14O2/c1-12-15(13-8-4-2-5-9-13)17(12,16(18)19)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,19) |
InChI Key |
ZHNPFUFOTKZZQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C1(C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



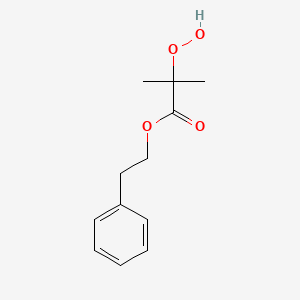
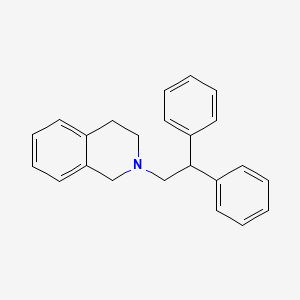
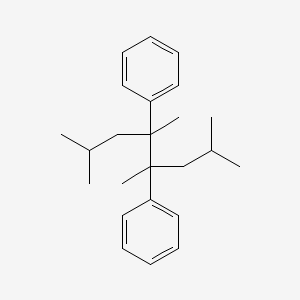
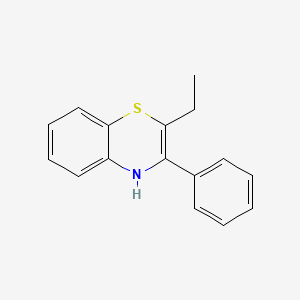
![Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-](/img/structure/B14217261.png)
![3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14217264.png)
![1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)-](/img/structure/B14217268.png)
![3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14217272.png)

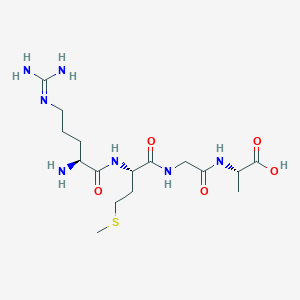
methanone](/img/structure/B14217294.png)
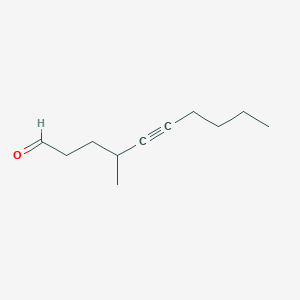
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B14217334.png)
